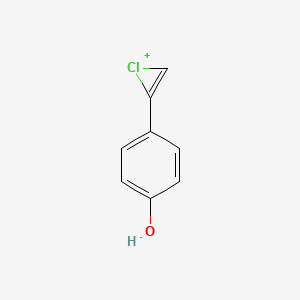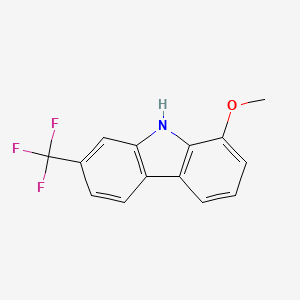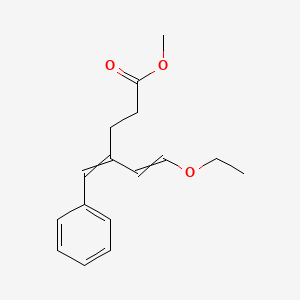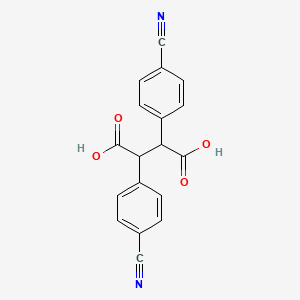
1,4-Bis(9,9-dioctyl-9H-fluoren-2-yl)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(9,9-dioctyl-9H-fluoren-2-yl)anthracene-9,10-dione is an organic compound that belongs to the class of anthraquinones. This compound is characterized by its unique structure, which includes two 9,9-dioctyl-9H-fluoren-2-yl groups attached to an anthracene-9,10-dione core. It is known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(9,9-dioctyl-9H-fluoren-2-yl)anthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with 9,9-dioctyl-9H-fluorene and anthracene-9,10-dione.
Coupling Reaction: The 9,9-dioctyl-9H-fluorene is first brominated to form 2,7-dibromo-9,9-dioctyl-9H-fluorene. This intermediate is then coupled with anthracene-9,10-dione using a palladium-catalyzed Suzuki coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(9,9-dioctyl-9H-fluoren-2-yl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The fluorenyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include various substituted anthraquinones and anthracenes, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1,4-Bis(9,9-dioctyl-9H-fluoren-2-yl)anthracene-9,10-dione has several scientific research applications:
Organic Electronics: It is widely used in the development of OLEDs and OPVs due to its excellent electron-transport properties and high thermal stability.
Photovoltaics: The compound is used in the fabrication of organic solar cells, where it acts as an electron acceptor material.
Fluorescent Dyes: It is employed as a fluorescent dye in various biological and chemical assays.
Material Science: The compound is used in the synthesis of semiconducting polymers for various electronic applications.
Wirkmechanismus
The mechanism of action of 1,4-Bis(9,9-dioctyl-9H-fluoren-2-yl)anthracene-9,10-dione involves its ability to transport electrons efficiently. The molecular structure allows for effective conjugation and electron delocalization, which enhances its electron-transport properties. In OLEDs, the compound facilitates the movement of electrons from the cathode to the emissive layer, resulting in efficient light emission .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’- (9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): This compound is used as a precursor in the synthesis of polymer semiconductors.
9,9-Dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester: Another similar compound used in the synthesis of organic semiconductors.
Uniqueness
1,4-Bis(9,9-dioctyl-9H-fluoren-2-yl)anthracene-9,10-dione stands out due to its unique combination of high thermal stability, excellent electron-transport properties, and versatility in various applications, particularly in organic electronics and photovoltaics.
Eigenschaften
CAS-Nummer |
921598-94-9 |
|---|---|
Molekularformel |
C72H88O2 |
Molekulargewicht |
985.5 g/mol |
IUPAC-Name |
1,4-bis(9,9-dioctylfluoren-2-yl)anthracene-9,10-dione |
InChI |
InChI=1S/C72H88O2/c1-5-9-13-17-21-31-47-71(48-32-22-18-14-10-6-2)63-39-29-27-35-57(63)59-43-41-53(51-65(59)71)55-45-46-56(68-67(55)69(73)61-37-25-26-38-62(61)70(68)74)54-42-44-60-58-36-28-30-40-64(58)72(66(60)52-54,49-33-23-19-15-11-7-3)50-34-24-20-16-12-8-4/h25-30,35-46,51-52H,5-24,31-34,47-50H2,1-4H3 |
InChI-Schlüssel |
VBHBGQKIVVZIMS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=C5C(=C(C=C4)C6=CC7=C(C=C6)C8=CC=CC=C8C7(CCCCCCCC)CCCCCCCC)C(=O)C9=CC=CC=C9C5=O)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Bis[4-hexyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]propane-1,3-dione](/img/structure/B14193631.png)


![S-{[3-(Methanesulfinyl)propyl]carbamothioyl}-L-cysteine](/img/structure/B14193650.png)
![9,10-Bis[(ethylsulfanyl)methyl]anthracene](/img/structure/B14193654.png)

![3-[4-Chloro-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14193662.png)



![(Bicyclo[2.2.1]heptan-2-yl)(cyclohex-1-en-1-yl)methanone](/img/structure/B14193705.png)


![1-[2-(2,3,4,9-Tetrahydro-1H-carbazol-1-yl)hydrazinyl]-9H-carbazole](/img/structure/B14193727.png)
